molecular formula C14H23N3O2S B8038937 2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline, AldrichCPR

2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline, AldrichCPR

Cat. No.: B8038937
M. Wt: 297.42 g/mol
InChI Key: GOGPLCBXOCIPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline, AldrichCPR is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline typically involves multiple steps, including the introduction of the isopropylsulfonyl group and the piperazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline is used in various fields of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)benzene
  • 2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)pyridine

Uniqueness

2-isopropylsulfonyl-5-(1-methylpiperazin-4-yl)aniline is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)-2-propan-2-ylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(2)20(18,19)14-5-4-12(10-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGPLCBXOCIPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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